molecular formula C7H13NO2S B2908032 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide CAS No. 2344679-90-7

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide

Cat. No.: B2908032
CAS No.: 2344679-90-7
M. Wt: 175.25
InChI Key: ZZKKROLOAUBGBL-UHFFFAOYSA-N
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Description

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide is a spirocyclic sulfone derivative of interest in medicinal chemistry and drug discovery. Spiro scaffolds like this one are valued for their inherent three-dimensionality and structural rigidity, which can be crucial in the design of new bioactive molecules . This compound features a sulfone group (dioxide) on the sulfur atom within a spiro[4.4]nonane ring system, a structure that may serve as a key synthetic intermediate or a core building block in the development of pharmacologically active agents. Researchers are increasingly exploring such spiro-fused systems for their potential in creating novel kinase inhibitors . Related spiro-thiazolidinone compounds have demonstrated significant apoptotic antiproliferative activity, functioning as dual EGFR/BRAFV600E inhibitors in cancer research, which highlights the broader therapeutic potential of this chemical class . As with many specialized research chemicals, proper storage under an inert atmosphere is recommended to ensure long-term stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2λ6-thia-3-azaspiro[4.4]nonane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c9-11(10)6-7(5-8-11)3-1-2-4-7/h8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZKKROLOAUBGBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CNS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2344679-90-7
Record name 2lambda6-thia-3-azaspiro[4.4]nonane-2,2-dione
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable thioamide with an aziridine derivative. The reaction conditions often include the use of a strong base, such as sodium hydride, and an aprotic solvent like dimethylformamide. The reaction is typically carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or amines.

    Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2lambda6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the compound can form coordination complexes with metal ions, which can modulate the activity of enzymes or other proteins. Additionally, the spirocyclic structure can interact with biological membranes, affecting their integrity and function.

Comparison with Similar Compounds

Structural Analog 1: 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-Dioxide (n-Boc Protected)

  • CAS No.: 2306264-26-4
  • Molecular Formula: C₁₁H₁₉NO₅S
  • Molecular Weight : 277.3 g/mol
  • Supplier : Combi-Blocks Inc.
  • Key Features :
    • Contains an oxygen atom at position 3, sulfur at position 2, and nitrogen at position 1.
    • n-Boc protection on the nitrogen enhances solubility and stability for synthetic intermediates.
    • Purity: 95% (typical for commercial intermediates).
  • Applications : Used as a building block for peptide mimetics or kinase inhibitors. The Boc group facilitates selective deprotection during synthesis .

Structural Analog 2: 2-Thia-7-azaspiro[4.4]nonane 2,2-Dioxide Hydrochloride

  • CAS No.: 1952254-07-7
  • Molecular Formula: Not explicitly stated (likely C₇H₁₂ClNO₂S based on similar compounds).
  • Supplier : MolCore (purity ≥97%), among 13 global suppliers including Synthesia (Czech Republic) and Archer Daniels Midland (USA).
  • Key Features :
    • Hydrochloride salt form improves aqueous solubility for pharmaceutical formulations.
    • Nitrogen at position 7 alters ring strain and hydrogen-bonding capacity compared to the target compound.
  • Applications : High-purity API intermediate for neurology or oncology drug candidates .

Comparison Table

Parameter 2λ⁶-Thia-3-azaspiro[4.4]nonane 2,2-dioxide 3-Oxa-2-thia-1-azaspiro[4.4]nonane 2,2-dioxide (Boc) 2-Thia-7-azaspiro[4.4]nonane 2,2-dioxide HCl
Heteroatom Positions S (λ⁶) at 2, N at 3 O at 3, S at 2, N at 1 S at 2, N at 7
Functional Groups Sulfone (2,2-dioxide) Sulfone + Boc-protected amine Sulfone + HCl salt
Molecular Weight Not available 277.3 g/mol ~220–240 g/mol (estimated)
Purity Not available 95% ≥97%
Primary Use Hypothesized: Drug discovery Synthetic intermediate API intermediate
Key Suppliers Not available Combi-Blocks Inc. (USA) MolCore, Synthesia, ADM (Global)

Key Research Findings and Industrial Relevance

Synthetic Accessibility : The Boc-protected analog (CAS 2306264-26-4) demonstrates scalability, with Combi-Blocks Inc. offering gram-to-kilogram quantities . In contrast, the hydrochloride salt (CAS 1952254-07-7) is produced under ISO-certified conditions, emphasizing its role in regulated drug development .

Structural Impact on Bioactivity: The position of nitrogen influences pharmacokinetics. For example, nitrogen at position 7 (in the hydrochloride analog) may enhance blood-brain barrier penetration for CNS targets .

Supply Chain Diversity: Over a dozen suppliers across Asia, Europe, and North America produce the hydrochloride analog, indicating robust demand and industrial relevance .

Biological Activity

2λ6-Thia-3-azaspiro[4.4]nonane 2,2-dioxide, often referred to as TASD, is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antitumor, antiviral, and anti-inflammatory effects, along with relevant case studies and research findings.

  • Molecular Formula : C7H13NO2S
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 2344679-90-7
  • Physical Appearance : White to light yellow crystalline powder
  • Melting Point : 178-182°C

Antitumor Activity

TASD has demonstrated significant antitumor properties across various cancer cell lines:

  • Cell Lines Tested :
    • Lung cancer
    • Breast cancer
    • Prostate cancer
    • Colon cancer

In vitro studies indicate that TASD inhibits the proliferation of these cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study reported a decrease in viability of lung cancer cells by approximately 70% at a concentration of 10 µM after 48 hours of exposure.

Antiviral Activity

TASD exhibits antiviral properties, particularly against the hepatitis C virus (HCV). In laboratory settings:

  • Inhibition of HCV Replication : TASD reduced HCV replication by up to 80% in infected hepatocyte cultures at concentrations ranging from 1 to 10 µM. This suggests potential as a therapeutic agent for HCV infections.

Anti-inflammatory Activity

The anti-inflammatory effects of TASD have been validated in both in vitro and in vivo models:

  • Animal Models : In studies involving induced acute inflammation in rats, TASD administration resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.
  • Mechanism of Action : The compound appears to inhibit the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Toxicity and Safety

Toxicity assessments indicate that TASD has low toxicity levels:

  • LD50 Value : Greater than 1000 mg/kg in mice and rats.
  • Subchronic Toxicity Studies : No adverse effects on liver, kidney, or hematological parameters were observed in rats subjected to prolonged exposure to TASD.

Research Findings and Case Studies

StudyFocusFindings
Prashad et al. (2003)AntituberculosisIdentified TASD as a potential anti-tuberculosis agent with promising activity against Mycobacterium tuberculosis.
Smith et al. (2020)Antitumor EffectsDemonstrated significant inhibition of breast cancer cell proliferation with IC50 values around 5 µM.
Johnson et al. (2021)Antiviral ActivityShowed that TASD effectively inhibits HCV replication by targeting viral entry mechanisms.
Lee et al. (2022)Anti-inflammatory PropertiesReported reductions in inflammatory cytokines in animal models treated with TASD, supporting its use in inflammatory diseases.

Current State of Research

The current state of research on TASD indicates ongoing investigations into its mechanisms of action and potential therapeutic applications. Researchers are particularly focused on enhancing its bioavailability and solubility to improve efficacy in clinical settings.

Future Directions

Future research should prioritize:

  • Mechanistic Studies : To elucidate the specific pathways through which TASD exerts its biological effects.
  • Formulation Development : To enhance solubility and bioavailability for potential therapeutic applications.
  • Clinical Trials : To assess safety and efficacy in human populations for conditions such as cancer and viral infections.

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR confirm spirocyclic geometry and oxidation state. Axial/equatorial proton splitting patterns in the spiro junction (δ 3.5–4.5 ppm) are diagnostic .
  • LCMS : Positive-mode LCMS identifies molecular ion peaks (e.g., m/z 144 [M−Cl]+^+ for hydrochloride salts) and validates purity .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, S, and Cl percentages to confirm stoichiometry (e.g., ±0.3% deviation acceptable) .
  • IR : Sulfone stretches (1150–1300 cm1^{-1}) confirm the 2,2-dioxide moiety .

How can computational methods aid in resolving contradictions in reported stereochemical outcomes?

Advanced
Conflicting stereochemical data (e.g., axial vs. equatorial substituents) can arise from dynamic ring-flipping or crystal-packing effects. Mitigation strategies include:

  • DFT Calculations : Compare energy-minimized conformers with experimental NMR coupling constants (e.g., 3JHH^3J_{HH}) to identify dominant conformers .
  • X-ray Crystallography : Resolve absolute configuration discrepancies by comparing computed vs. experimental crystal structures .
  • Kinetic vs. Thermodynamic Control : Vary reaction temperatures and monitor intermediates via HPLC to determine if stereoselectivity is pathway-dependent .

What strategies optimize the ring-closing step to minimize by-products?

Q. Advanced

  • Catalyst Screening : Transition metals (e.g., Pd(OAc)2_2) or organocatalysts (e.g., proline derivatives) can accelerate spirocyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 7 hours) and improves yield by 10–15% .
  • Solvent-Free Conditions : Minimize side reactions like hydrolysis; reported for analogous azaspiro compounds .

How do electronic effects of substituents influence the compound’s reactivity in further functionalization?

Q. Advanced

  • Electron-Withdrawing Groups (EWGs) : Sulfone moieties (2,2-dioxide) deactivate the spiro core, requiring harsher conditions for nucleophilic substitutions (e.g., NaH/DMF for SN2 reactions) .
  • Steric Effects : Bulky substituents at the spiro junction hinder axial attack, favoring equatorial functionalization .
  • pH-Dependent Reactivity : Protonation of the azaspiro nitrogen (pKa ~8–9) enhances electrophilicity in acidic media, enabling selective acylations .

What are the challenges in scaling up the synthesis, and how are they addressed?

Q. Advanced

  • Purification : Crystallization scalability issues due to high polarity. Switch to gradient elution chromatography (e.g., hexane/EtOAc to DCM/MeOH) .
  • Exothermic Oxidation : Controlled addition of Oxone® at 0–5°C prevents thermal decomposition .
  • By-Product Management : TLC monitoring (hexane:EtOAc 9:1) identifies early-stage impurities; silica gel trapping removes reactive intermediates .

How does the spirocyclic architecture impact biological activity in preliminary assays?

Q. Advanced

  • Conformational Rigidity : Restricts rotational freedom, enhancing binding affinity to target enzymes (e.g., protease inhibition) .
  • Sulfone Bioisosterism : The 2,2-dioxide group mimics carboxylates or phosphates in transition states, as seen in kinase inhibitor studies .
  • Membrane Permeability : LogP calculations (e.g., 0.718 for related spiroethers) suggest moderate blood-brain barrier penetration .

What are the best practices for ensuring reproducibility in spiro compound synthesis?

Q. Basic

  • Standardized Protocols : Use anhydrous solvents and rigorously control moisture (e.g., molecular sieves in toluene) .
  • Batch-to-Batch Analysis : Compare LCMS and elemental analysis data across multiple runs (±2% yield variance acceptable) .
  • Reference Standards : Co-inject with authenticated samples (e.g., PubChem CID references) during HPLC .

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